5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide, which allows for the continuous production of oxazoles with high efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Substitution Reagents: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Macrooxazoles: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives with similar biological activities.
Oxazolines: Precursors to oxazoles, which can be converted through oxidation.
Uniqueness
5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is unique due to its trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
Molecular Formula |
C11H6F3NO3 |
---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
5-methyl-2-(2,4,6-trifluorophenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17) |
InChI Key |
AFVVQXQATWFBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=C(C=C2F)F)F)C(=O)O |
Origin of Product |
United States |
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